

A Comprehensive Technical Guide to 2-(4-Bromophenyl)ethanol (CAS: 4654-39-1)

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Compound of Interest

Compound Name: 2-(4-Bromophenyl)ethanol

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Abstract

This technical guide provides an in-depth overview of **2-(4-Bromophenyl)ethanol**, a key chemical intermediate with significant applications in organic synthesis and drug discovery. This document covers its chemical and physical properties, detailed experimental protocols for its synthesis, and its notable role as a precursor in the development of therapeutic agents such as the dual endothelin receptor antagonist, Macitentan. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication in a laboratory setting.

Chemical and Physical Properties

2-(4-Bromophenyl)ethanol, also known as p-bromophenethyl alcohol, is a brominated aromatic alcohol. Its bifunctional nature, featuring both a reactive bromine atom on the phenyl ring and a primary alcohol group, makes it a versatile building block in the synthesis of more complex molecules.[1] A summary of its key physicochemical properties is provided in Table 1.



Property	Value	Reference(s)
CAS Number	4654-39-1	[2]
Molecular Formula	C ₈ H ₉ BrO	[2]
Molecular Weight	201.06 g/mol	[2]
Appearance	Clear colorless to light yellow liquid	[3]
Melting Point	36-38 °C	[3]
Boiling Point	138 °C at 9 mmHg	[3]
Density	1.436 g/mL at 25 °C	[3]
Refractive Index (n20/D)	1.573	[3]

Spectroscopic Data

The structural confirmation of **2-(4-Bromophenyl)ethanol** is typically achieved through various spectroscopic methods. The characteristic spectral data are summarized in Table 2.

Spectroscopic Technique	Key Data and Observations	Reference(s)
¹ H NMR (Proton NMR)	Spectra available in chemical databases.	[2]
¹³ C NMR (Carbon NMR)	Spectra available in chemical databases.	[4]
IR (Infrared) Spectroscopy	Neat (capillary cell) and ATR-IR spectra are available.	[2]
MS (Mass Spectrometry)	GC-MS data available through the NIST Mass Spectrometry Data Center.	[2]
Raman Spectroscopy	FT-Raman spectra have been recorded.	[2]



Experimental Protocols Synthesis of 2-(4-Bromophenyl)ethanol via Reduction of 4-Bromophenylacetic Acid

A common and effective method for the synthesis of **2-(4-Bromophenyl)ethanol** is the reduction of 4-bromophenylacetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[3][5][6]

Materials and Reagents:

- 4-Bromophenylacetic acid
- Lithium aluminum hydride (LiAlH₄)
- Anhydrous tetrahydrofuran (THF)
- Diethyl ether (Et₂O)
- Dilute sulfuric acid (e.g., 10% H₂SO₄)
- Saturated aqueous sodium sulfate (Na₂SO₄) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware for inert atmosphere reactions
- Ice bath
- Magnetic stirrer

Procedure:

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromophenylacetic acid. Dissolve the acid in anhydrous tetrahydrofuran (THF).
- Cooling: Cool the solution to 0 °C using an ice bath.



- Reduction: Under a nitrogen atmosphere, slowly and portion-wise add lithium aluminum hydride (LiAlH₄) to the stirred solution. The addition should be carefully controlled to manage the exothermic reaction.
- Reaction Monitoring: After the complete addition of LiAlH₄, allow the reaction mixture to warm to room temperature and continue stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
- Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
 Cautiously and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a dilute solution of sulfuric acid. This step should be performed with extreme care due to the vigorous reaction of LiAlH₄ with water.[6]
- Extraction: Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
- Washing and Drying: Wash the combined organic layers with water and then with a saturated aqueous sodium sulfate solution. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure
 using a rotary evaporator to obtain the crude product. Further purification can be achieved by
 vacuum distillation or column chromatography on silica gel.



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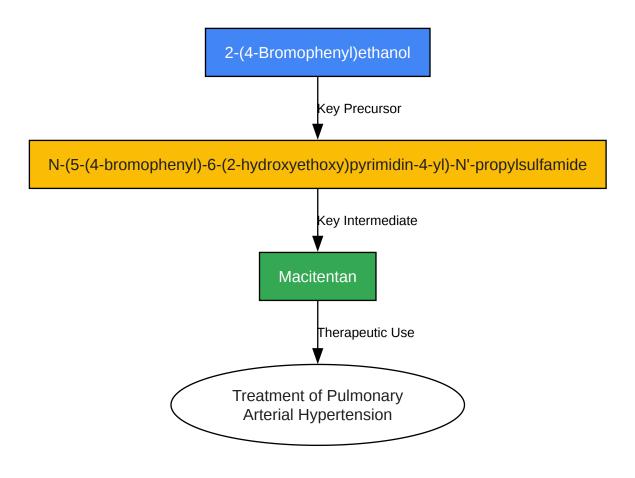
Figure 1: Synthesis workflow for 2-(4-Bromophenyl)ethanol.

Applications in Drug Development



2-(4-Bromophenyl)ethanol is a valuable intermediate in the synthesis of pharmacologically active molecules. A prominent example is its role as a precursor in the synthesis of Macitentan, an orally active, potent dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension.[7]

The synthesis of Macitentan involves a multi-step pathway where a derivative of **2-(4-bromophenyl)ethanol**, namely N-(5-(4-bromophenyl)-6-(2-hydroxyethoxy)pyrimidin-4-yl)-N'-propylsulfamide, is a key intermediate.[8][9] This intermediate is formed by reacting a substituted pyrimidine with **2-(4-bromophenyl)ethanol**, which is then further elaborated to yield the final drug substance.



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Figure 2: Role of 2-(4-Bromophenyl)ethanol in Macitentan Synthesis.

Safety and Handling

2-(4-Bromophenyl)ethanol should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.



Conclusion

2-(4-Bromophenyl)ethanol is a fundamentally important chemical intermediate with well-defined properties and established synthetic routes. Its significance is underscored by its application in the synthesis of complex pharmaceutical compounds like Macitentan. This guide provides essential technical information for researchers and drug development professionals working with this versatile molecule.

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